molecular formula C7H8BrNS B1411952 5-Bromo-2-methylsulfanylmethyl-pyridine CAS No. 1566292-79-2

5-Bromo-2-methylsulfanylmethyl-pyridine

Cat. No.: B1411952
CAS No.: 1566292-79-2
M. Wt: 218.12 g/mol
InChI Key: QWFYOEIFMOQUBN-UHFFFAOYSA-N
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Description

5-Bromo-2-methylsulfanylmethyl-pyridine (CAS: 1566292-79-2) is a brominated pyridine derivative with a methylsulfanylmethyl (-CH₂-S-CH₃) substituent at position 2 and a bromine atom at position 5. Its molecular formula is C₇H₈BrNS, and it has a molecular weight of 218.12 g/mol .

Properties

IUPAC Name

5-bromo-2-(methylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFYOEIFMOQUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One prominent approach involves bromination of 2-methylpyridine derivatives, often starting from commercially available 2-methylpyridine or its precursors. The process typically includes selective bromination at the methyl group or the pyridine ring, followed by functionalization to introduce the sulfanylmethyl group.

Key Steps & Conditions

  • Starting Material: 2-methylpyridine
  • Reagents: N-bromosuccinimide (NBS) or elemental bromine
  • Reaction Conditions: Reflux in inert solvents such as acetic acid or dichloromethane, with temperature control around 25–50°C
  • Outcome: Selective bromination at the methyl group to yield 2-bromo-methylpyridine intermediates, which can be further functionalized

Research Findings

  • Bromination using NBS in acetic acid yields high selectivity and yields up to 98%
  • The process is straightforward, with reaction times typically around 5 hours
  • Post-reaction purification involves distillation or recrystallization

Data Table: Bromination of 2-Methylpyridine

Parameter Conditions Yield Notes
Reagent N-bromosuccinimide 98% Selective bromination
Solvent Acetic acid - Reflux for 5 hours
Temperature 25–50°C - Controlled to prevent over-bromination

Synthesis via Nitration and Subsequent Reduction

Method Overview

This route involves nitration of pyridine derivatives, followed by reduction and halogenation steps to incorporate the bromine and sulfanylmethyl groups.

Key Steps & Conditions

  • Nitration: Using nitric acid or mixed acid systems to introduce nitro groups
  • Reduction: Catalytic hydrogenation over Pd/C at 15–40°C to convert nitro groups to amino groups
  • Bromination & Sulfanylmethylation: Bromination with bromine in acidic medium, followed by sulfanylmethylation using thiol reagents

Research Findings

  • Hydrogenation at mild temperatures (15–40°C) ensures high selectivity
  • The sulfanylmethyl group is introduced via nucleophilic substitution or via methylation of thiol derivatives
  • Overall yields are high, with process scalability demonstrated in industrial settings

Data Table: Nitration and Reduction Pathway

Step Reagents Conditions Yield Notes
Nitration HNO₃ Controlled temperature - To prevent over-nitration
Hydrogenation Pd/C 15–40°C, under H₂ High Converts nitro to amino groups
Bromination Br₂ Acidic medium 90–98% Selective substitution

Decarboxylation and Functionalization of Malonate Derivatives

Method Overview

This method employs diethyl malonate reacting with alkali metals to generate malonate salts, which then undergo condensation with chloropyridines, decarboxylation, and subsequent functionalization.

Key Steps & Conditions

  • Malonate Reaction: Diethyl malonate reacts with sodium or other alkali metals to form salts
  • Condensation: Dropwise addition of 5-nitryl-2-chloropyridine under controlled temperature
  • Decarboxylation: Acidic conditions facilitate removal of ester groups, yielding 5-nitryl-2-methylpyridine
  • Hydrogenation: Catalytic reduction over Pd/C to produce 5-amido-2-methylpyridine
  • Bromination & Sulfanylmethylation: Final steps involve bromination with bromine, sodium nitrite, and neutralization

Research Findings

  • This multi-step process offers high overall yields (~75–85%) and is suitable for large-scale synthesis
  • The process benefits from mild reaction conditions, simple operation, and high catalytic efficiency

Data Table: Malonate-Based Synthesis

Step Reagents Conditions Yield Notes
Malonate salt formation Diethyl malonate + Na Room temperature - Initiates synthesis
Condensation 5-nitryl-2-chloropyridine Dropwise addition - Under controlled temperature
Decarboxylation Acidic medium Reflux 80–85% Produces 5-nitryl-2-methylpyridine
Hydrogenation Pd/C 15–40°C High Converts to amino derivative
Bromination Br₂ Acidic solution 90–98% Final bromination step

Industrial-Scale Process Considerations

Based on patent literature and industrial reports, the synthesis of 5-bromo-2-methylpyridine is optimized for large-scale production with the following considerations:

  • Reaction Conditions: Mild temperatures (15–50°C), atmospheric pressure
  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation
  • Purification: Distillation, solvent recovery, and crystallization
  • Yield Optimization: Excess reagents minimized, reaction times optimized to prevent overreaction

Summary of Data & Reaction Parameters

Method Starting Material Key Reagents Temperature Yield Remarks
Bromination of 2-methylpyridine 2-methylpyridine NBS or Br₂ 25–50°C 98% High selectivity
Nitration & reduction Pyridine derivatives HNO₃, H₂, Pd/C 15–40°C 80–90% Multi-step, scalable
Malonate route Diethyl malonate Na, chloropyridine Reflux 75–85% Suitable for industrial scale

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylsulfanylmethyl-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

Scientific Research Applications

5-Bromo-2-methylsulfanylmethyl-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylsulfanylmethyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The bromine atom and the methylsulfanylmethyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5-Bromo-2-methylsulfanylmethyl-pyridine and analogous pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Key References
This compound C₇H₈BrNS Br (5), -CH₂-S-CH₃ (2) Thioether 218.12
5-Bromo-2-(methylsulfanyl)pyridine C₆H₆BrNS Br (5), -S-CH₃ (2) Thioether 204.09
5-Bromo-2-(methylsulfonyl)pyridine C₆H₆BrNO₂S Br (5), -SO₂-CH₃ (2) Sulfonyl 248.09
5-Bromo-2-phenylpyridine C₁₁H₈BrN Br (5), -C₆H₅ (2) Aromatic ring 234.10
2-Bromo-5-(methylsulfonyl)pyridine C₆H₆BrNO₂S Br (2), -SO₂-CH₃ (5) Sulfonyl (positional isomer) 248.09
5-Bromo-2-(2-methoxyphenyl)pyridine C₁₂H₁₀BrNO Br (5), -C₆H₄-OCH₃ (2) Methoxy-substituted aryl 272.12
5-Bromo-2-(cyclopropylsulfonyl)pyridine C₈H₈BrNO₂S Br (5), -SO₂-cyclopropyl (2) Sulfonyl with cyclopropyl 262.12

Electronic and Reactivity Profiles

  • Thioether vs. In contrast, methylsulfonyl groups (e.g., in 5-Bromo-2-(methylsulfonyl)pyridine) are strongly electron-withdrawing, deactivating the ring and directing reactions to specific positions . Thioethers are more prone to oxidation than sulfonamides or sulfones, which could influence stability in synthetic pathways .
  • Aryl vs. However, its lipophilicity may reduce aqueous solubility compared to the target compound . The methoxyphenyl group in 5-Bromo-2-(2-methoxyphenyl)pyridine adds hydrogen-bonding capability, enhancing interactions in biological systems .
  • Positional Isomerism :

    • 2-Bromo-5-(methylsulfonyl)pyridine demonstrates how bromine and sulfonyl group positions alter electronic effects. The bromine at position 2 may sterically hinder reactions at adjacent positions compared to the target compound .

Biological Activity

Overview

5-Bromo-2-methylsulfanylmethyl-pyridine is an organic compound belonging to the pyridine family, characterized by a bromine atom at the 5th position and a methylsulfanylmethyl group at the 2nd position. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry, material science, and chemical biology.

The synthesis of this compound can be achieved through several methods, including:

  • Bromination of 2-methylsulfanylmethyl-pyridine using bromine or brominating agents in solvents such as dichloromethane or acetonitrile.
  • Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, which involve reacting 2-methylsulfanylmethyl-pyridine with brominated aryl compounds.

The compound exhibits various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles like amines or thiols.
  • Oxidation Reactions : The methylsulfanylmethyl group can be oxidized to sulfoxides or sulfones.
  • Reduction Reactions : The pyridine ring can be reduced to a piperidine structure.

Medicinal Chemistry Applications

This compound serves as a building block for synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. Its mechanism of action often involves interactions with molecular targets such as enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.

Antitumor Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit antitumor properties. A study involving molecular docking showed promising binding orientations with thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This suggests potential use in developing anticancer therapies .

Antimicrobial Properties

Pyridine derivatives are known for their broad spectrum of biological activities, including antifungal and antibacterial effects. The presence of the methylsulfanylmethyl group enhances its interaction with biological membranes, potentially increasing its efficacy against various pathogens .

Comparative Biological Activity of Pyridine Derivatives

CompoundActivity TypeTarget Enzyme/PathwayReference
This compoundAntitumorThymidylate Synthase
5-Bromo-4-methylpyridineAntibacterialVarious bacterial pathways
2-Methylsulfanylmethyl-pyridineAntifungalFungal cell membrane

Case Studies

  • Anticancer Research : In a study focusing on the synthesis and molecular docking of pyridine derivatives, researchers found that this compound demonstrated significant binding affinity towards thymidylate synthase, suggesting its potential as an anticancer agent .
  • Antimicrobial Studies : Another investigation highlighted the antimicrobial properties of various pyridine derivatives, including this compound. It was shown to inhibit the growth of specific bacterial strains, indicating its utility in developing new antibiotics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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